4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid
Description
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzothiazole ring fused with a benzoic acid moiety through a sulfanyl linkage
Properties
Molecular Formula |
C14H9NO4S2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid |
InChI |
InChI=1S/C14H9NO4S2/c16-14(17)9-5-7-10(8-6-9)20-13-11-3-1-2-4-12(11)21(18,19)15-13/h1-8H,(H,16,17) |
InChI Key |
LABKIXIZKCQJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid typically involves the reaction of 1,2-benzothiazole-3-thiol with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitrated or halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting pyruvate kinase.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. One of the primary targets is pyruvate kinase, an enzyme crucial for glycolysis. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular metabolism. This inhibition can lead to reduced energy production in cancer cells, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)thio]benzoic acid
- 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
Uniqueness
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is unique due to its specific sulfanyl linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, differentiating it from other similar compounds. Its potential as a pyruvate kinase inhibitor further highlights its uniqueness and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
